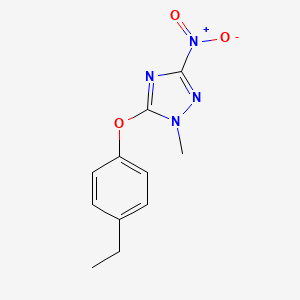
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-fluorophenyl)(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone, commonly known as 4F-MDMB-BINACA, is a synthetic cannabinoid that has gained attention in recent years due to its potent effects and potential for abuse. This compound belongs to the class of indazole-based synthetic cannabinoids and is often used as a research chemical in laboratory experiments.
Mecanismo De Acción
The mechanism of action of 4F-MDMB-BINACA is similar to that of other synthetic cannabinoids, in that it acts as a potent agonist of the CB1 receptor. This results in a range of physiological and psychological effects, including altered mood, perception, and cognition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-MDMB-BINACA are similar to those of other synthetic cannabinoids, and include increased heart rate, blood pressure, and body temperature. In addition, this compound has been shown to have potent analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4F-MDMB-BINACA in laboratory experiments is its potency, which allows for the investigation of the effects of synthetic cannabinoids on the CB1 receptor at very low concentrations. However, this compound is also associated with a range of potential risks and limitations, including the potential for abuse and the lack of long-term safety data.
Direcciones Futuras
There are many potential future directions for research on 4F-MDMB-BINACA and other synthetic cannabinoids. One area of interest is the potential therapeutic applications of these compounds, particularly in the treatment of pain and inflammation. In addition, further research is needed to fully understand the risks and potential harms associated with the use of synthetic cannabinoids, both in laboratory experiments and in the general population.
Métodos De Síntesis
The synthesis of 4F-MDMB-BINACA involves several steps, including the reaction of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-fluoroaniline to form the desired intermediate, which is then coupled with a methanone moiety to form the final product.
Aplicaciones Científicas De Investigación
4F-MDMB-BINACA has been used extensively in scientific research, particularly in studies related to the endocannabinoid system. This compound has been shown to have high affinity for the CB1 receptor, which is responsible for many of the psychoactive effects of cannabinoids. As such, it has been used to study the effects of synthetic cannabinoids on this receptor and to investigate potential therapeutic applications.
Propiedades
IUPAC Name |
(4-fluorophenyl)-(5-hydroxy-2-methyl-1-benzofuran-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO3/c1-9-15(13-8-12(18)6-7-14(13)20-9)16(19)10-2-4-11(17)5-3-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTCUWQKSOYFLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)O)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(dimethylamino)sulfonyl]-N-mesitylbenzamide](/img/structure/B5710249.png)
![3,4-dimethoxy-N'-[(2,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5710268.png)
![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![N-[2-(methylthio)phenyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5710283.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)
![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)

![N-(2-methoxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5710318.png)
![N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5710325.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)
![3-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B5710346.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)thio]-N'-(3-phenoxybenzylidene)acetohydrazide](/img/structure/B5710354.png)
